2-Hydroxyisophthalic acid

Vue d'ensemble

Description

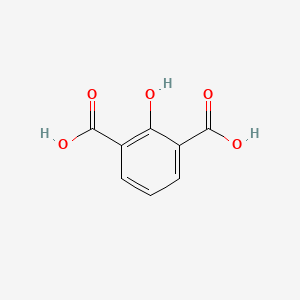

2-Hydroxyisophthalic acid, also known as 2-hydroxybenzene-1,3-dicarboxylic acid, is a hydroxybenzoic acid derivative. It is structurally related to isophthalic acid, with a hydroxyl group substituted at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxyisophthalic acid can be synthesized through several methods. One common method involves the oxidation of 2-hydroxy-3-methylbenzoic acid using potassium hydroxide and lead dioxide. The reaction is carried out in a stainless-steel beaker with controlled heating and stirring . Another method involves the recrystallization of the crude product obtained from the reaction of 2-hydroxy-3-methylbenzoic acid with potassium hydroxide and lead dioxide .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxyisophthalic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl groups can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used under acidic or basic conditions

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted benzoic acids and esters

Applications De Recherche Scientifique

Applications in Materials Science

1. Metal Oxide Nanoparticles Production

Recent studies have highlighted the use of 2-hydroxyisophthalic acid as a ligand for synthesizing metal oxide nanoparticles. Its ability to bind strongly to metal oxide surfaces facilitates the production of nanoparticles with controlled sizes and shapes. This property is particularly useful in catalysis and sensor applications .

2. Polymer Synthesis

The compound is also utilized in the synthesis of polyesters and polyamides. Its incorporation into polymer chains can enhance thermal stability and mechanical properties, making it suitable for high-performance materials used in automotive and aerospace industries .

3. Coatings and Adhesives

Due to its excellent adhesion properties, this compound is employed in formulating coatings and adhesives. The compound improves the durability and resistance of coatings against environmental factors .

Pharmaceutical Applications

1. Drug Development

Research indicates that derivatives of this compound exhibit pharmacological activities similar to salicylic acid, suggesting potential use in drug development. Investigations into its analgesic and anti-inflammatory properties are ongoing, with preliminary results showing promise .

2. Intermediates for Active Pharmaceutical Ingredients

The compound serves as an intermediate in synthesizing various pharmaceutical agents. Its functional groups allow for further chemical modifications, making it versatile for developing new therapeutic compounds .

Environmental Applications

1. Water Treatment

this compound has been studied for its ability to chelate heavy metals in wastewater treatment processes. This property aids in removing toxic metals from industrial effluents, contributing to environmental sustainability .

2. Biodegradable Polymers

In the context of biodegradable materials, this compound can be incorporated into polymer matrices to enhance biodegradability while maintaining structural integrity. This application is vital for reducing plastic waste .

Case Studies

Mécanisme D'action

The mechanism of action of 2-hydroxyisophthalic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding to target molecules. It can act as a Bronsted acid, donating protons to acceptor molecules, and participate in hydrogen bonding and other non-covalent interactions .

Comparaison Avec Des Composés Similaires

Isophthalic Acid: Lacks the hydroxyl group at the second position.

Terephthalic Acid: Has carboxyl groups at the para positions.

Phthalic Acid: Has carboxyl groups at the ortho positions.

Uniqueness: 2-Hydroxyisophthalic acid is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .

Activité Biologique

2-Hydroxyisophthalic acid (2-HIPA) is an aromatic dicarboxylic acid derived from isophthalic acid, with a hydroxyl group positioned at the 2-position of the benzene ring. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and antifungal properties, as well as its applications in various fields such as pharmaceuticals and materials science. This article delves into the biological activity of 2-HIPA, presenting detailed research findings, case studies, and data tables.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 182.13 g/mol |

| Melting Point | 180-182 °C |

| Solubility in Water | Soluble |

| pKa | 3.8 (first carboxylic acid) |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-HIPA against various bacterial strains. A notable study investigated its efficacy against common pathogens associated with periodontitis, including Porphyromonas gingivalis and Fusobacterium nucleatum. The results indicated that 2-HIPA exhibited significant bactericidal activity at concentrations ranging from 10 to 160 mg/mL.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| P. gingivalis | 20 mg/mL | 80 mg/mL |

| F. nucleatum | 10 mg/mL | 40 mg/mL |

| Tannerella forsythia | 80 mg/mL | ≥160 mg/mL |

| Aggregatibacter actinomycetemcomitans | 5 mg/mL | ≥10 mg/mL |

These findings suggest that 2-HIPA could be a promising candidate for developing new antimicrobial agents, particularly for treating periodontal diseases resistant to conventional therapies.

Antifungal Activity

In addition to its antibacterial properties, 2-HIPA has shown antifungal activity against species such as Candida albicans. In vitro studies reported that concentrations of 50-100 mg/mL effectively inhibited fungal growth, indicating its potential as an antifungal agent.

The mechanism through which 2-HIPA exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Further research is needed to elucidate the precise biochemical interactions.

Case Study 1: Application in Periodontal Treatment

A clinical trial evaluated the use of a mouthwash containing 2-HIPA in patients with chronic periodontitis. Results indicated a significant reduction in bacterial load and improvement in clinical parameters such as probing depth and clinical attachment level after four weeks of treatment.

Case Study 2: Synergistic Effects with Other Agents

Another study explored the synergistic effects of combining 2-HIPA with conventional antibiotics like amoxicillin. The combination therapy showed enhanced antibacterial activity against resistant strains, suggesting that 2-HIPA could be used to augment existing treatment regimens.

Propriétés

IUPAC Name |

2-hydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDGHGISNBRCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209401 | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-19-9 | |

| Record name | 2-Hydroxy-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalic acid, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 606-19-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyisophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADA7W32TDB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.